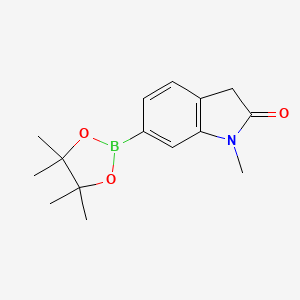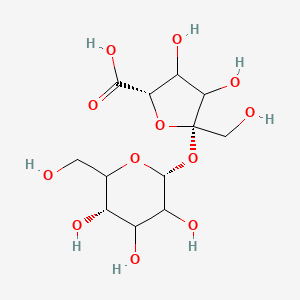
蔗糖 6'-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose 6’-Carboxylic Acid is a derivative of sucrose, which is a disaccharide composed of glucose and fructose . It has a molecular formula of C12H20O12 and a molecular weight of 356.28 . Sucrose 6’-Carboxylic Acid can be used in the manufacture of sucrose carboxylic acid derivatives as antioxidants for the prevention of lifestyle-related diseases .
Synthesis Analysis
The synthesis of Sucrose 6’-Carboxylic Acid involves the reaction of sucrose with a carboxylic acid anhydride such as acetic or benzoic anhydride in a reaction mixture containing a polar aprotic solvent . The catalytic synthesis of sugar esters, including Sucrose 6’-Carboxylic Acid, has been the focus of researchers due to their biocompatibility and extensive industrial applications as surfactants .Molecular Structure Analysis
The molecular structure of Sucrose 6’-Carboxylic Acid consists of carbonyl carbon (ketones, aldehyde, and carboxyl), conjugated double bonds, alcoholic hydroxyl, and saturated alkanes . The structure of the carboxyl group is planar, which can be represented with a resonance structure .Chemical Reactions Analysis
Sucrose 6’-Carboxylic Acid can undergo various chemical reactions. For instance, it can be mono-acylated in the 6-position . The hydrolysis of sucrose can also occur under acidic or basic conditions .Physical And Chemical Properties Analysis
Carboxylic acids, including Sucrose 6’-Carboxylic Acid, have high boiling points compared to other substances of comparable molar mass. Their boiling points increase with molar mass. Carboxylic acids having one to four carbon atoms are completely miscible with water, but solubility decreases with molar mass .科学研究应用
在植物生长和发育中的作用
蔗糖在植物生理中起着核心作用,作为光合作用的主要产物、主要的转运糖,在某些情况下,还是基因表达的调节剂。蔗糖代谢的调节涉及关键酶,如蔗糖磷酸合酶 (SPS)、蔗糖合酶 (SuSy) 和转化酶,它们对蔗糖的合成和降解至关重要。蛋白质磷酸化已成为一种重要的机制,控制着这些酶对环境和内源信号的活性。例如,SuSy 的磷酸化可能会影响其在细胞内的定位,从而影响其在细胞壁生物合成或储存产物形成等过程中的作用 (Winter & Huber, 2000).
蔗糖在食品科学与技术中的作用
在食品工业中,蔗糖的作用不仅仅是甜味剂,还影响着食品中的物理行为和化学反应。它在浓缩溶液中的热降解和松弛行为对于糕点、乳制品、冷冻甜点、薄膜和涂料生产中的应用尤为重要。了解蔗糖在这些情况下的行为,可以开发出具有所需质地和稳定性的产品,展示其作为配料的多功能性 (Quintas, Fundo, & Silva, 2010).
基于蔗糖的表面活性剂和微乳液
蔗糖酯是由蔗糖和脂肪酸衍生的,是可生物降解的表面活性剂,在制药、食品加工、洗涤剂和农业中都有应用。它们在制造微乳液中的用途(其特点是与不同油和醇的相行为)突出了蔗糖衍生物在增强各个行业产品递送和功效方面的潜力 (Garti, Clement, Leser, Aserin, & Fanun, 1999).
对蔗糖在健康和营养中作用的见解
对蔗糖对健康影响的研究已经发展,特别是关于其在冠心病 (CHD) 中的作用。对内部行业文件的历史分析揭示了制糖业如何影响研究议程,强调脂肪和胆固醇是 CHD 的饮食原因,掩盖了蔗糖风险的证据。这种对科学话语的操纵强调了对资助的研究及其对公共卫生指南的影响进行批判性审查的重要性 (Kearns, Schmidt, & Glantz, 2016).
安全和危害
未来方向
The future directions for Sucrose 6’-Carboxylic Acid could involve its use in the biochemical production and separation of carboxylic acids for biorefinery applications . Additionally, the development of new plant breeding strategies for increased crop productivity and sustainability could be a promising path .
作用机制
Target of Action
Sucrose 6’-Carboxylic Acid, a derivative of sucrose, interacts primarily with enzymes involved in carbohydrate metabolism . The compound’s primary targets are enzymes such as sucrose phosphorylase and other enzymes involved in the glycosylation process . These enzymes play a crucial role in the breakdown and synthesis of sugars, which are essential for various biological processes, including energy production and cellular function .
Mode of Action
Sucrose 6’-Carboxylic Acid interacts with its targets through a process known as glycosylation . This process involves the addition of a sugar moiety to a functional group on another molecule, often a protein . In the case of Sucrose 6’-Carboxylic Acid, it may interact with enzymes such as sucrose phosphorylase, leading to changes in the enzyme’s activity and thus influencing the metabolic pathways it is involved in .
Biochemical Pathways
Sucrose 6’-Carboxylic Acid affects several biochemical pathways, primarily those involved in carbohydrate metabolism . For instance, it may influence the glycolysis pathway, a critical process for breaking down glucose and other hexose sugars to produce energy . Additionally, it may also affect other pathways involved in the synthesis and breakdown of various carbohydrates .
Pharmacokinetics
Based on the properties of similar compounds, it can be inferred that it is likely to be well-absorbed due to its polar nature . Its distribution within the body would depend on various factors, including its size, charge, and the presence of transport proteins . As for metabolism and excretion, these would likely involve enzymatic processes and renal elimination, respectively .
Result of Action
The molecular and cellular effects of Sucrose 6’-Carboxylic Acid’s action are primarily related to changes in carbohydrate metabolism . By interacting with key enzymes, it can influence the breakdown and synthesis of sugars, potentially affecting energy production and other cellular functions . The exact effects would depend on various factors, including the specific cellular context and the presence of other metabolites .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Sucrose 6’-Carboxylic Acid. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with target enzymes . Additionally, the presence of other metabolites and the specific cellular environment can also influence its action . Understanding these factors is crucial for optimizing the use of Sucrose 6’-Carboxylic Acid in various applications.
属性
IUPAC Name |
(2S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O12/c13-1-3-4(15)5(16)6(17)11(22-3)24-12(2-14)9(19)7(18)8(23-12)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3?,4-,5?,6?,7?,8+,9?,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBIYXNHYZTBKM-ZQNSQHBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C(C([C@H](O1)O[C@]2(C(C([C@H](O2)C(=O)O)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sucrose 6'-Carboxylic Acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxabicyclo[4.1.0]heptane, 1,5,5-trimethyl-](/img/no-structure.png)

![3-Amino-1,5-dihydropyrido[2,3-b]pyrazine-2,8-dione](/img/structure/B568657.png)
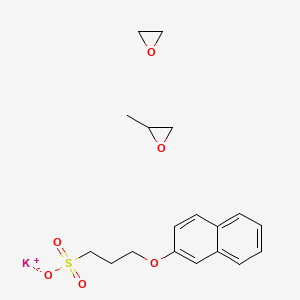
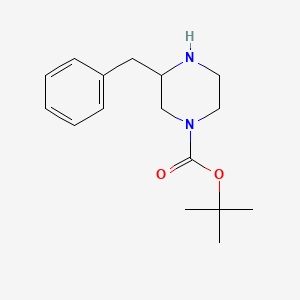
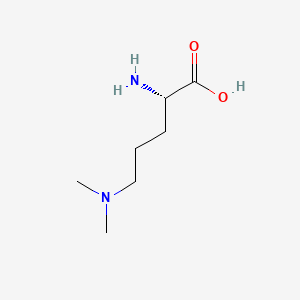
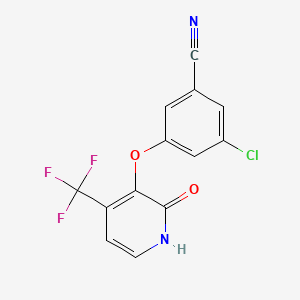

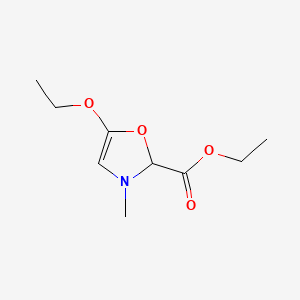
![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)
